4-chloro-1-methyl-1H-imidazole

Overview

Description

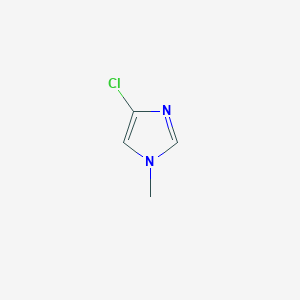

4-Chloro-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions The presence of a chlorine atom at the fourth position and a methyl group at the first position distinguishes this compound from other imidazole derivatives

Preparation Methods

Direct Halogenation of Imidazole Derivatives

One primary method to prepare halogenated imidazoles, including 4-chloro-1-methyl-1H-imidazole, involves direct halogenation of imidazole or its derivatives under alkaline conditions. This approach is exemplified in a patent describing the preparation of 4-halogen-1H-imidazoles, which can be adapted for the chloro derivative.

Step 1: Halogenation Reaction

Imidazole is reacted with a halogen source (chlorine or other halogens) in the presence of potassium hydroxide under controlled temperature (60–100 °C). The reaction is carried out in aqueous media with recycling of filtrates to minimize waste.

For example, the analogous iodination uses iodine at 80–90 °C with potassium hydroxide, yielding a crude 4-halogen-imidazole intermediate after acidification and filtration.Step 2: Purification and Reduction

The crude halogenated product is treated with a reducing agent (e.g., sodium sulfite) in an alcohol-water mixture under reflux to remove impurities and improve purity.

Extraction with ethyl acetate followed by vacuum concentration yields a pure 4-halogen-1H-imidazole product with high purity (>98%).

Adaptation to Chlorination:

While the patent details iodination and bromination, the chlorination can be similarly conducted by substituting the halogen source with chlorine or a chlorine donor under analogous conditions.

- Simple technology

- High yield (typically 86–90%)

- Low cost and environmentally friendly due to recycling of solvents and no wastewater discharge

| Parameter | Typical Values for Halogenation (Iodine Example) |

|---|---|

| Reaction temperature | 80–90 °C |

| Base | Potassium hydroxide |

| Solvent | Water with recycled filtrate |

| Halogen source | Iodine (for iodination), chlorine for chlorination (adapted) |

| Reaction time | Until raw material disappears (monitored) |

| Yield | 86–90% (crude intermediate) |

| Purity after purification | >98% |

This method is scalable and suitable for industrial production with minimal environmental impact.

Methylation of 4-Chloro-1H-imidazole

Another key preparative step for this compound is the methylation of 4-chloro-1H-imidazole. This method involves alkylation of the nitrogen atom on the imidazole ring to introduce the methyl group.

- React 4-chloro-1H-imidazole with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

- The reaction is performed at elevated temperature (~85 °C) for several hours (e.g., 3 hours).

- After completion, the reaction mixture is worked up by addition of water and extraction with ethyl acetate.

- The organic layer is dried and concentrated to yield this compound with high yield (~90%).

This method is supported by research on related compounds where methylation protects the nitrogen and facilitates further functionalization.

| Parameter | Typical Values |

|---|---|

| Methylating agent | Methyl iodide |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Reaction temperature | 85 °C |

| Reaction time | 3 hours |

| Yield | ~90% |

Alternative Synthetic Routes via Cyclization and Substitution

While direct halogenation and methylation are common, other synthetic routes exist for related imidazole derivatives, which can be adapted for this compound.

- Starting from diethyl oxalate and amination steps, followed by cyclization to form the imidazole ring, then chlorination at the 4-position.

- Nitration or other substitution reactions can be performed post-chlorination to yield more complex derivatives.

These routes are more complex and typically used for substituted imidazoles rather than the simple this compound itself but provide insight into the chemical versatility of the imidazole scaffold.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Halogenation (Chlorination) | Imidazole, chlorine, KOH | Aqueous KOH, 60–100 °C, acidification | 86–90 | Environmentally friendly, scalable |

| Methylation of 4-chloro-1H-imidazole | 4-chloro-1H-imidazole, methyl iodide | DMF, K2CO3, 85 °C, 3 h | ~90 | High yield, protects N for further use |

| Cyclization and Substitution Routes | Diethyl oxalate, amination agents | Multi-step, includes chlorination | Variable | More complex, used for substituted imidazoles |

Research Findings and Analytical Data

- The halogenation and methylation reactions are monitored by thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.

- Typical 1H-NMR signals for 4-halogen-1H-imidazoles show characteristic singlets for the imidazole protons around δ 7.6 and 7.2 ppm.

- Purity is confirmed by liquid chromatography and mass spectrometry, with yields consistently above 85% for optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nickel Catalysts: Used in the cyclization of amido-nitriles.

Methanol and Acid Catalysts: Employed in the methylation of imidazole.

Glyoxal, Formaldehyde, Ammonia, and Methylamine: Used in the Radziszewski reaction.

Major Products Formed:

Substituted Imidazoles: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.

Cyclized Products: Formed through cyclization reactions.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

4-Chloro-1-methyl-1H-imidazole is widely utilized as a precursor in the synthesis of more complex organic compounds. It acts as a key intermediate in the preparation of various imidazole derivatives, which are important in medicinal chemistry and material science.

Ligand in Coordination Chemistry:

The compound can function as a ligand, forming coordination complexes with metal ions. This property is particularly useful in catalysis and materials development, where metal-organic frameworks (MOFs) are synthesized for applications ranging from gas storage to drug delivery.

Biological Research

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

Potential Anticancer Activity:

The compound is being explored for its anticancer properties. Preliminary studies suggest that modifications to the imidazole ring can enhance its cytotoxic effects on cancer cell lines, indicating its potential as a lead compound for drug development targeting specific cancers.

Pharmaceutical Applications

Drug Development:

Due to its ability to interact with biological targets, this compound is being investigated as a potential drug candidate. Its structural features allow it to modulate various biochemical pathways, which could lead to the development of new therapeutic agents for conditions such as cancer and infectious diseases .

Cytochrome P450 Inhibition:

Studies have highlighted the compound's role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding this interaction is essential for predicting drug-drug interactions and optimizing therapeutic regimens.

Industrial Applications

Agrochemicals:

The unique properties of this compound make it suitable for use in the formulation of agrochemicals. Its ability to act as a fungicide or herbicide is being explored, contributing to sustainable agricultural practices by providing effective pest control solutions.

Materials Science:

In materials science, this compound is being studied for its potential use in creating functional materials with specific electronic or optical properties. Its incorporation into polymers and nanomaterials could lead to advancements in electronics and photonics.

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Showed significant inhibition against MSSA and MRSA | Potential use in developing new antibiotics |

| Anticancer Activity | Modifications enhanced cytotoxicity on cancer cell lines | Leads to further exploration in cancer therapeutics |

| Cytochrome P450 Interaction | Inhibits CYP1A2 enzyme | Important for drug metabolism studies |

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

4-Chloro-1-methyl-1H-imidazole can be compared with other imidazole derivatives, such as:

1-Methylimidazole: Lacks the chlorine atom at the fourth position, resulting in different chemical and biological properties.

4-Methylimidazole: Lacks the chlorine atom and has a different substitution pattern, leading to distinct reactivity and applications.

2-Chloro-1-methylimidazole: Similar to this compound but with the chlorine atom at the second position, affecting its chemical behavior and uses.

Biological Activity

4-Chloro-1-methyl-1H-imidazole is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications based on diverse sources.

This compound is a derivative of imidazole, a five-membered heterocyclic compound with diverse biological activities. The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of substituents that enhance its biological efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, Jain et al. reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli using derivatives of imidazole . In a comparative study, this compound exhibited lower activity against Candida albicans compared to other imidazole derivatives, indicating a spectrum of efficacy among related compounds .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Jain et al. |

| Escherichia coli | 12 | Jain et al. |

| Candida albicans | 8 | Zhao et al. |

The mechanism by which this compound exerts its biological effects is multifaceted. It appears to interact with specific enzymes and receptors involved in microbial growth and cancer cell proliferation. Molecular docking studies suggest that it may inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various compounds, including drugs . This inhibition can lead to increased efficacy of co-administered therapeutic agents.

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

- Antimicrobial Efficacy : A study conducted by Ovonramwen et al. evaluated a series of imidazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated varying degrees of antimicrobial activity, reinforcing the importance of structural modifications in enhancing efficacy .

- Anticancer Research : A recent investigation into the effects of imidazole derivatives on cancer cell lines revealed that certain modifications led to increased cytotoxicity against breast cancer cells. While specific data on this compound were not highlighted, the findings suggest a potential role for this compound in cancer therapy .

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-1-methyl-1H-imidazole to improve yield and purity? (Basic)

Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent, and catalyst selection. For example, copper(I)/2-pyridonate catalysts have been used in aerobic oxidative homocoupling of azoles to synthesize substituted imidazoles, which may be adapted for this compound . Controlled stoichiometry of chlorinating agents (e.g., POCl₃) and inert atmospheres can minimize side reactions like over-chlorination . Purification via column chromatography or recrystallization enhances purity, while monitoring by TLC or HPLC ensures reaction progress .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound? (Basic)

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing N-methyl and chloro groups) .

- X-ray Crystallography : Programs like SHELXL and ORTEP-III refine crystal structures, resolving bond lengths and angles (e.g., C–Cl bond at ~1.73 Å) .

- IR Spectroscopy : Confirms functional groups (e.g., C–N stretching at ~1600 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How do researchers address contradictions in crystallographic data during structural determination? (Advanced)

Discrepancies between experimental and theoretical bond lengths/angles are resolved using refinement tools in SHELXL, which iteratively adjust parameters to minimize R-factors . For example, weak intermolecular interactions (e.g., C–H⋯S or C⋯O) in crystal packing may require re-evaluation of hydrogen bonding networks . Cross-validation with spectroscopic data (NMR/IR) ensures consistency in structural assignments .

Q. What computational methods predict the reactivity of this compound in substitution reactions? (Advanced)

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock) predicts binding affinities for biological targets . Retrosynthesis tools (e.g., Reaxys/Pistachio) analyze feasible reaction pathways, such as nucleophilic displacement at the 4-chloro position . Regioselectivity in electrophilic substitutions (e.g., nitration) is modeled using Fukui indices .

Q. What are common side reactions during synthesis, and how can they be mitigated? (Basic)

Side products include:

- Over-chlorination : Controlled reagent addition and low temperatures prevent multiple substitutions .

- Hydrolysis of the imidazole ring : Anhydrous conditions and desiccants (e.g., molecular sieves) stabilize intermediates .

- Oxidative by-products : Antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) suppress oxidation .

Q. How can researchers design experiments to study regioselectivity in electrophilic substitutions? (Advanced)

Regioselectivity is probed by:

- Isotopic labeling : Tracking substituent positions via ²H or ¹³C isotopes in NMR .

- Competitive reactions : Comparing reactivity of 4-chloro vs. N-methyl positions under varying conditions (e.g., HNO₃/H₂SO₄ for nitration) .

- Computational mapping : Electron density surfaces (e.g., ESP charges) predict reactive sites .

Q. What purification strategies are optimal for isolating this compound? (Basic)

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar by-products .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- Distillation : For volatile impurities, fractional distillation under reduced pressure is effective .

Q. How is this compound evaluated for pharmacological activity? (Advanced)

- Enzyme inhibition assays : Testing against targets like xanthine oxidase or cytochrome P450 using UV-Vis kinetics .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess anticancer potential .

- Molecular docking : Predicts binding modes with proteins (e.g., ATP-binding pockets) .

Q. What factors influence the compound’s stability under storage or reaction conditions? (Basic)

- pH Sensitivity : Degradation in acidic/basic conditions is mitigated by buffered solutions (pH 6–8) .

- Thermal Stability : Storage at 2–8°C prevents thermal decomposition .

- Light Sensitivity : Amber glassware or dark storage avoids photolytic breakdown .

Q. How are mechanistic studies conducted for reactions involving this compound? (Advanced)

- Kinetic isotope effects (KIE) : Replacing H with D at reactive sites reveals rate-determining steps .

- Trapping intermediates : Quenching reactions with nucleophiles (e.g., H₂O) isolates short-lived species for NMR/MS analysis .

- DFT simulations : Models transition states and activation energies for proposed mechanisms .

Q. What analytical methods quantify this compound in complex mixtures? (Basic)

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve ppm-level sensitivity .

- GC-MS : Quantifies volatile derivatives (e.g., silylated forms) .

- Titration : Non-aqueous titrants (e.g., HClO₄ in acetic acid) determine basicity .

Q. How is this compound utilized in multi-step synthetic routes? (Advanced)

- Building block for heterocycles : Reacts with hydrazines to form triazoles or with ketones for imidazo[1,2-a]pyridines .

- Cross-coupling reactions : Suzuki-Miyaura couplings at the 4-position introduce aryl groups .

- Protecting groups : The N-methyl group stabilizes intermediates during peptide coupling .

Properties

IUPAC Name |

4-chloro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJTXGIHVAZHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500991 | |

| Record name | 4-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-21-6 | |

| Record name | 4-Chloro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.